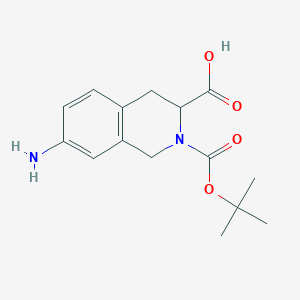

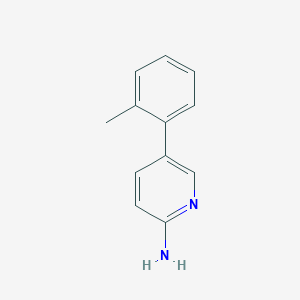

![molecular formula C7H8N2O2S B1612855 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 496055-43-7](/img/structure/B1612855.png)

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Overview

Description

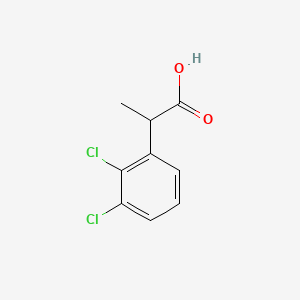

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S . Its IUPAC name is 2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1C2=C (C=CC (=C2)N)NS1 (=O)=O .Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzazoles and derivatives, including 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures for compounds with guanidine moiety, which could modify the biological activity of heterocycles like 2-guanidinobenzazoles (2GBZs). These compounds have potential therapeutic applications, including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis, showcasing a wide range of pharmacological activities (Rosales-Hernández et al., 2022).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives, including those related to this compound, are highlighted for their antimicrobial and antiviral properties. These derivatives exhibit a broad spectrum of biological activities, contributing significantly to pharmaceutical chemistry. The exploration of benzothiazole moieties for developing new antimicrobial drugs is especially critical due to the increasing prevalence of multi-drug resistant pathogens. Moreover, the emergence of global health dilemmas, such as the COVID-19 pandemic, underscores the urgency in investigating these compounds' potential against severe causative agents (Elamin et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox states . Additionally, this compound can form complexes with metal ions, which may further affect its biochemical interactions and properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism . For instance, it may upregulate the expression of antioxidant genes while downregulating pro-apoptotic genes, thereby promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by binding to their active sites, which prevents substrate access and catalytic activity . This compound can also interact with DNA and RNA, potentially affecting transcription and translation processes . Furthermore, this compound may modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular resilience . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Properties

IUPAC Name |

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXAMJIWJHTZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618195 | |

| Record name | 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496055-43-7 | |

| Record name | 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

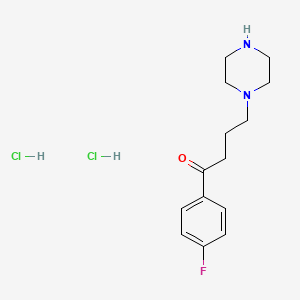

![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)